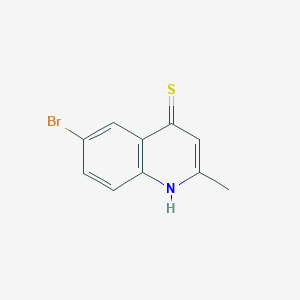

6-Bromo-2-methylquinoline-4-thiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-methylquinoline, a derivative of 6-Bromo-2-methylquinoline-4-thiol, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds .Chemical Reactions Analysis

Quinoline compounds, including this compound, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis

This compound is a solid substance . The related compound 6-Bromo-2-methylquinoline has a melting point of 101-105 °C .Aplicaciones Científicas De Investigación

Synthesis Techniques : A study by Wlodarczyk et al. (2011) investigated the synthesis of 6-bromo-2-chloro-4-methylquinoline as a starting material for infectious disease research. This involved a two-step process, including a Knorr reaction to produce 6-bromoquinolin-2(1H)-one (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).

Pharmacological Importance : A study by Rajveer et al. (2010) synthesized derivatives of 6-bromoquinazolinones, known for pharmacological properties like anti-inflammatory and anti-bacterial activities. This included the creation of specific acetamides and thiols for pharmacological activity evaluation (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Regiochemistry in Nucleophilic Substitution Reactions : Choi and Chi (2004) explored the regioselectivity in nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines. This study provided insights into the chemical behavior and transformation pathways of these compounds (Choi & Chi, 2004).

Preparation of Sulfoxide Derivatives : Research by Majumdar and Biswas (1998) delved into the sulfoxide rearrangement, leading to the synthesis of thieno[3,2-f]quinolin-7(6H)-one derivatives from 6-mercapto-1-methylquinolin-2(1H)-one (Majumdar & Biswas, 1998).

Role in Synthesis of Antioxidants : A study by Kumar et al. (2007) involved the synthesis of heavier chalcogen analogues of ethoxyquin, using 6-bromodihydroquinoline. This research contributed to understanding the antioxidant profiles of these compounds (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).

Fluorescent Probes for Biological Applications : Geddes et al. (2001) developed fluorescent probes by quaternizing 6-methylquinoline for chloride ion detection, potentially useful in biological systems (Geddes, Apperson, Karolin, & Birch, 2001).

Synthesis of Thiophenol Derivatives : Monks et al. (1988) synthesized 6-bromo-2,5-dihydroxy-thiophenol, investigating its nephrotoxicity. This study aimed to understand the role of reactive thiols in nephrotoxicity caused by certain conjugates (Monks, Highet, Chu, & Lau, 1988).

Substituted Acetic and Propionic Acids Synthesis : Avetisyan, Aleksanyan, and Durgaryan (2010) developed a procedure for synthesizing (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles, which have potential applications in various fields (Avetisyan, Aleksanyan, & Durgaryan, 2010).

Mecanismo De Acción

Target of Action

Quinoline derivatives, such as 2-methylquinoline, have shown substantial biological activities . The specific targets and their roles would need further investigation.

Mode of Action

It’s worth noting that quinoline derivatives are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 6-Bromo-2-methylquinoline-4-thiol might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Given the potential biological activities of quinoline derivatives , it’s plausible that this compound could affect various biochemical pathways

Result of Action

Given the potential biological activities of quinoline derivatives , it’s plausible that this compound could have significant effects at the molecular and cellular levels.

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2-methyl-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQVZEHXIGKYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B406117.png)

![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B406119.png)

![3-{[(3-Iodo-4-methylphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B406120.png)

![N-[4-(benzyloxy)benzylidene]-N-(3-iodo-4-methylphenyl)amine](/img/structure/B406127.png)

![3-fluoro-N-[4-({4-[(3-fluorobenzoyl)amino]cyclohexyl}methyl)cyclohexyl]benzamide](/img/structure/B406128.png)

![N-[4-(diethylamino)phenyl]-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B406129.png)

![1-[(5-Bromo-2-thienyl)methylene]-2-(2-nitrophenyl)hydrazine](/img/structure/B406131.png)

![N-[(Z)-1-(3-aminophenyl)ethylideneamino]thiophene-2-carboxamide](/img/structure/B406133.png)

![(1E,2E)-bis[(5-bromothiophen-2-yl)methylidene]hydrazine](/img/structure/B406134.png)

![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzamide](/img/structure/B406135.png)

![2-[(mesitylmethylene)amino]-N-phenylbenzamide](/img/structure/B406136.png)

![2-[(4-Isopropylbenzylidene)amino]benzamide](/img/structure/B406137.png)

![4-ethoxy-N'-[(9-ethyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B406138.png)